molecular formula C22H16ClFN2O3S B11597384 3-[1-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11597384
M. Wt: 442.9 g/mol
InChI Key: WTMARJRNPIIQLC-UHFFFAOYSA-N
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Description

3-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID is a complex organic compound that features a benzothiophene core, a pyrrole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-fluoroaniline to form an amide intermediate. This intermediate is then subjected to cyclization with a pyrrole derivative under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)-5-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]PROPANOIC ACID is unique due to its combination of a benzothiophene core, a pyrrole ring, and a propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C22H16ClFN2O3S

Molecular Weight

442.9 g/mol

IUPAC Name

3-[1-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C22H16ClFN2O3S/c23-20-16-3-1-2-4-18(16)30-21(20)22(29)25-26-15(10-12-19(27)28)9-11-17(26)13-5-7-14(24)8-6-13/h1-9,11H,10,12H2,(H,25,29)(H,27,28)

InChI Key

WTMARJRNPIIQLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NN3C(=CC=C3C4=CC=C(C=C4)F)CCC(=O)O)Cl

Origin of Product

United States

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